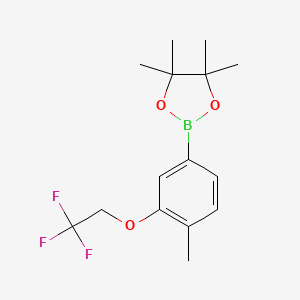
4,4,5,5-Tetramethyl-2-(4-methyl-3-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(4-methyl-3-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This compound features a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a phenyl group substituted with a trifluoroethoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-methyl-3-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a diol. The reaction conditions often include the use of a base, such as potassium carbonate, and an organic solvent, such as toluene or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-methyl-3-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boranes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents, such as bromine or chlorine, in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-(4-methyl-3-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Investigated for its role in drug development and as a building block for medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism by which 4,4,5,5-Tetramethyl-2-(4-methyl-3-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane exerts its effects involves the formation of a boron-oxygen bond. This bond can interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The trifluoroethoxy group enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar reactions.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Lacks the trifluoroethoxy group but has similar reactivity.
2-(4-Methylphenyl)-1,3,2-dioxaborolane: Similar structure but without the tetramethyl groups.
Uniqueness
4,4,5,5-Tetramethyl-2-(4-methyl-3-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the trifluoroethoxy group, which enhances its stability and reactivity. This makes it a valuable reagent in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C15H20BF3O3 |
|---|---|
Peso molecular |
316.13 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[4-methyl-3-(2,2,2-trifluoroethoxy)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H20BF3O3/c1-10-6-7-11(8-12(10)20-9-15(17,18)19)16-21-13(2,3)14(4,5)22-16/h6-8H,9H2,1-5H3 |
Clave InChI |
OMMLXHWQWHIQBG-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


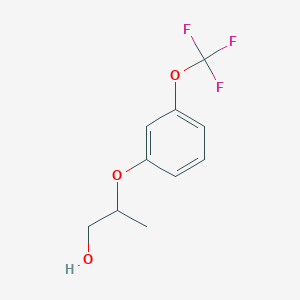

![5-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13727001.png)
![[(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-(methylamino)hexyl] 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylate](/img/structure/B13727005.png)

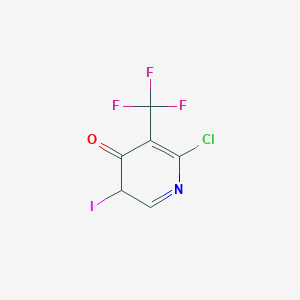
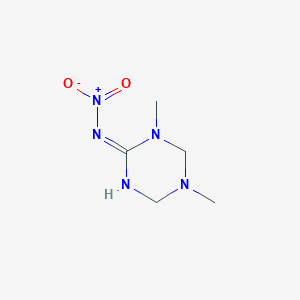

![10-Nitroindolo[3,2,1-kl]phenoxazine](/img/structure/B13727025.png)
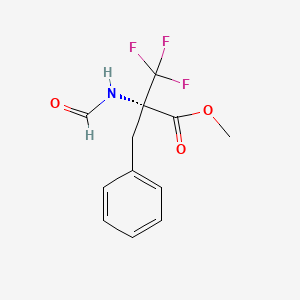


![5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13727041.png)
![4-[[2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]morpholine](/img/structure/B13727046.png)
